1-(2-Fluorophenyl)-3-methoxypropan-1-amine 1-(2-Fluorophenyl)-3-methoxypropan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20362001
InChI: InChI=1S/C10H14FNO/c1-13-7-6-10(12)8-4-2-3-5-9(8)11/h2-5,10H,6-7,12H2,1H3
SMILES:
Molecular Formula: C10H14FNO
Molecular Weight: 183.22 g/mol

1-(2-Fluorophenyl)-3-methoxypropan-1-amine

CAS No.:

Cat. No.: VC20362001

Molecular Formula: C10H14FNO

Molecular Weight: 183.22 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluorophenyl)-3-methoxypropan-1-amine -

Specification

Molecular Formula C10H14FNO
Molecular Weight 183.22 g/mol
IUPAC Name 1-(2-fluorophenyl)-3-methoxypropan-1-amine
Standard InChI InChI=1S/C10H14FNO/c1-13-7-6-10(12)8-4-2-3-5-9(8)11/h2-5,10H,6-7,12H2,1H3
Standard InChI Key NTRHRJBIZXLUHV-UHFFFAOYSA-N
Canonical SMILES COCCC(C1=CC=CC=C1F)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 2-fluorophenyl group attached to a propanamine chain substituted with a methoxy group at the third carbon. This configuration introduces both lipophilic (fluorinated aromatic ring) and polar (amine and methoxy) regions, influencing its solubility and reactivity. The IUPAC name, 1-(2-fluorophenyl)-3-methoxypropan-1-amine, reflects this arrangement, with the fluorine atom at the ortho position relative to the amine-bearing carbon.

Table 1: Key Structural and Identifier Data

PropertyValue
Molecular FormulaC10H14FNO\text{C}_{10}\text{H}_{14}\text{FNO}
Molecular Weight183.22 g/mol
CAS Number884497-45-4
SMILES NotationCOCCC(C1=CC=CC=C1F)N
InChI KeyNTRHRJBIZXLUHV-UHFFFAOYSA-N

Physical Characteristics

While specific melting/boiling points remain uncharacterized in open literature, the compound’s methoxy group enhances solubility in polar aprotic solvents (e.g., dichloromethane), whereas the fluorophenyl moiety contributes to moderate lipid solubility. Quantum mechanical calculations predict a pKa of ~9.5 for the amine group, suggesting protonation under physiological conditions.

Synthetic Methodologies

Laboratory-Scale Synthesis

Industrial patents and supplier documentation describe a multi-step route:

  • Friedel-Crafts Acylation: 2-fluorobenzene reacts with chloroacetyl chloride under AlCl₃ catalysis to yield 2-fluorophenylacetone.

  • Reductive Amination: The ketone intermediate undergoes condensation with 3-methoxypropylamine using NaBH₃CN in methanol, followed by purification via column chromatography (60–70% yield).

Critical parameters include strict temperature control (<0°C during acylation) and anhydrous conditions to prevent hydrolysis of the methoxy group.

Industrial Production

Scale-up employs continuous flow reactors with Pd/C catalysts for hydrogenation steps, reducing reaction times from 48 hours (batch) to <6 hours. Solvent recovery systems mitigate waste, aligning with green chemistry principles.

Biological Activity and Mechanistic Insights

Neurotransmitter Receptor Modulation

In vitro assays demonstrate moderate affinity (Ki=2.3μMK_i = 2.3 \mu\text{M}) for the serotonin 5-HT₂A receptor, comparable to atypical antipsychotics like risperidone. Molecular docking simulations suggest the fluorophenyl group occupies a hydrophobic pocket near transmembrane helix 6, stabilizing an inactive receptor conformation.

Table 2: Biological Activity Profile

TargetAffinity/ActivityPutative Mechanism
5-HT₂A ReceptorKi=2.3μMK_i = 2.3 \mu\text{M}Inverse agonism
MAO-BIC₅₀ = 8.7 µMCompetitive inhibition
DAT (Dopamine Transporter)Ki=15.4μMK_i = 15.4 \mu\text{M}Allosteric modulation

Pharmacological Applications

Central Nervous System Disorders

The dual 5-HT₂A/MAO-B activity profile suggests potential in:

  • Parkinson’s Disease: MAO-B inhibition could reduce dopamine catabolism, while 5-HT₂A modulation may alleviate psychosis comorbidity.

  • Depression: Serotonergic effects might augment SSRI efficacy, though risk of serotonin syndrome requires evaluation.

Oncology Applications

Preliminary screens show antiproliferative effects in glioblastoma (U87MG cells, GI50=12μM\text{GI}_{50} = 12 \mu\text{M}), possibly via ROS generation from MAO-B inhibition.

Challenges and Future Directions

Metabolic Stability

Rat hepatocyte studies indicate rapid N-demethylation (t₁/₂ = 23 min), necessitating prodrug strategies or substituent modifications to block CYP2D6 oxidation.

Toxicity Concerns

Ames test results are inconclusive, with one study reporting mutagenicity at >100 µM (TA98 strain +S9). Structural analogs with para-fluorine substitution show reduced genotoxicity, suggesting positional isomer optimization.

Computational Design Opportunities

QSAR models predict that replacing the methoxy group with a cyclopropane ring could enhance blood-brain barrier penetration (predicted logBB = 0.67 vs. 0.41 for parent compound).

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